Structural Isomer Differentiation: 3-Chloro vs. 4-Chloro vs. Unsubstituted Phenol Scaffolds
The target compound possesses a unique 3-chloro substitution on the phenolic ring combined with a 4-pyrrolidinylmethyl group. This contrasts with the 4-chloro isomer (2-chloro-4-(pyrrolidin-1-ylmethyl)phenol, CAS 917836-79-4) and the non-chlorinated analog (4-(pyrrolidin-1-ylmethyl)phenol hydrochloride, CAS 1881296-58-7) . The 3-chloro substitution alters the electronic density of the aromatic ring and influences both the acidity of the phenol and the reactivity of the chloro substituent toward nucleophilic aromatic substitution.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 3-Chloro, 4-(pyrrolidin-1-ylmethyl) |
| Comparator Or Baseline | 4-(pyrrolidin-1-ylmethyl)phenol hydrochloride (no chloro); 2-chloro-4-(pyrrolidin-1-ylmethyl)phenol (4-chloro isomer) |
| Quantified Difference | Positional isomerism; electronic and steric effects not directly quantified but established in structure-activity relationship (SAR) principles for aromatic substitution |
| Conditions | Structural comparison based on molecular formulas and CAS registry data |
Why This Matters
For researchers performing SAR studies or optimizing synthetic routes, the exact substitution pattern determines reaction outcomes and biological activity profiles; substitution with an isomer will yield different products or activities.
